![molecular formula C9H10N2O B12879713 2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 90331-48-9](/img/structure/B12879713.png)
2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step organic reactions. One common method starts with the esterification of 2,3-pyridinedicarboxylic acid to form the corresponding diester. This is followed by reduction using sodium borohydride and anhydrous calcium chloride to yield the intermediate diol. The diol is then subjected to cyclization under acidic conditions to form the desired pyrrolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one: This compound shares a similar core structure but has a benzyl group at the 6-position.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: This compound is a dihydro derivative with additional methyl groups.
Uniqueness
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science.
Propiedades
Número CAS |
90331-48-9 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2,3-dimethyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-4-10-9(12)8(7)11-6(5)2/h3H,4H2,1-2H3,(H,10,12) |
Clave InChI |
FRZBXVJSHRJZBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)NC2)N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


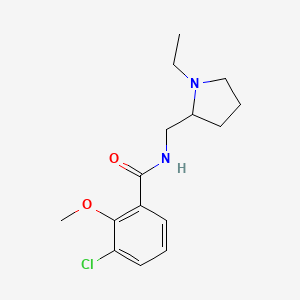

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
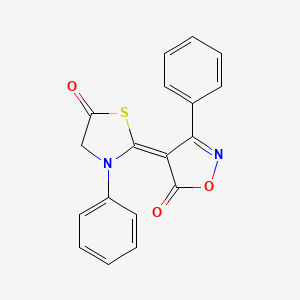
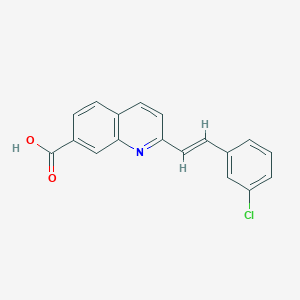
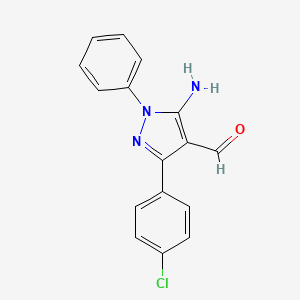
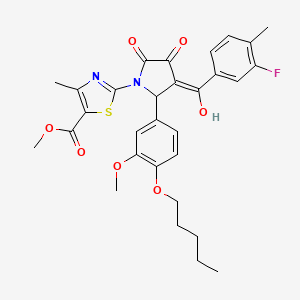
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
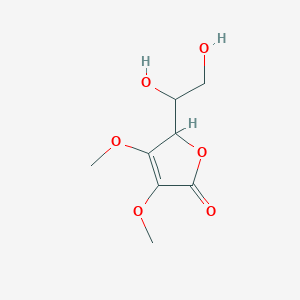
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
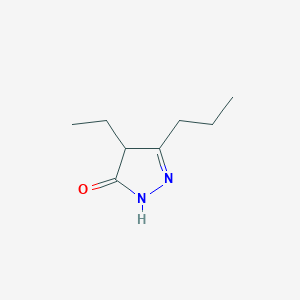
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
